

Physical and chemical properties of Sofosbuvir impurity N

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Compound of Interest

Compound Name: Sofosbuvir impurity N

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An In-Depth Technical Guide to Sofosbuvir Impurity N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase NS5B.^[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide focuses on **Sofosbuvir impurity N**, a known diastereoisomer of Sofosbuvir, providing a comprehensive overview of its physical and chemical properties, analytical methodologies, and characterization.

Chemical and Physical Properties

Sofosbuvir impurity N, identified by the CAS number 1394157-34-6, is a process-related impurity that may arise during the synthesis of Sofosbuvir.^[2] Its structural relationship to the parent drug underscores the importance of its identification and quantification.

Table 1: General Properties of Sofosbuvir Impurity N

Property	Value	Source
IUPAC Name	(2S)-methyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate	[3]
Synonyms	Methyl 2-[[[(4R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate; Methoxy Sofosbuvir Impurity; Sofosbuvir Impurity SF2	[3][4]
CAS Number	1394157-34-6	[3][4]
Molecular Formula	C20H25FN3O9P	[3][4]
Molecular Weight	501.40 g/mol	[3]
Appearance	Solid powder	[5]

Table 2: Physicochemical Data of Sofosbuvir Impurity N

Property	Value	Notes
Melting Point	Data not publicly available	-
Boiling Point	Data not publicly available	-
Solubility	Soluble in DMSO	[5]
Relative Density	1.46 (Predicted)	[6]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[6]

Spectral Characterization

Detailed spectral data for **Sofosbuvir impurity N**, including ^1H -NMR, ^{13}C -NMR, FT-IR, and Mass Spectrometry, are typically provided by commercial suppliers with the purchase of a reference standard.^[4] While the complete spectral data is not publicly available, the following sections outline the expected analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H -NMR & ^{13}C -NMR: These techniques are crucial for elucidating the molecular structure and confirming the diastereomeric relationship with Sofosbuvir. Specific chemical shifts and coupling constants would differentiate it from the active ingredient and other related impurities. While specific peak assignments for Impurity N are not in the public domain, general methods for qNMR of Sofosbuvir have been established using solvents like DMSO- d_6 .^[7]
- ^{31}P -NMR: Given the presence of a phosphorus atom, ^{31}P -NMR is a valuable tool for characterizing the phosphoramidate moiety and can be used for purity determination.^[7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy helps in identifying the functional groups present in the molecule. For Sofosbuvir, characteristic peaks are observed for C-O-C stretching in the $1170\text{--}1000\text{ cm}^{-1}$ region.^[8] Similar characteristic peaks would be expected for Impurity N.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the impurity. For Sofosbuvir, the protonated molecule $[\text{M}+\text{H}]^+$ is observed at m/z 530.48.^[9] For **Sofosbuvir impurity N**, the expected protonated molecule would be observed at m/z 502.4. In-source fragmentation is a known characteristic of Sofosbuvir, and similar behavior would be anticipated for its impurities.^[10]

Experimental Protocols

Detailed, validated experimental protocols for the specific quantification of **Sofosbuvir impurity N** are not readily available in published literature. However, general methodologies for

the analysis of Sofosbuvir and its impurities using HPLC and UPLC have been extensively reported and can be adapted for this specific impurity.

General Analytical Method Development for Impurity Profiling

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for the analysis of Sofosbuvir and its impurities.

1. Instrumentation and Chromatographic Conditions (General Example):

- System: HPLC with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 260 nm, which is the λ_{max} of Sofosbuvir.[\[11\]](#)
- Column Temperature: Ambient or controlled (e.g., 30 °C).
- Injection Volume: 10-20 μ L.

2. Sample Preparation:

- Standard Solution: A stock solution of **Sofosbuvir impurity N** reference standard is prepared in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase).
- Sample Solution: The drug substance or product is dissolved in a suitable solvent and diluted to a known concentration.

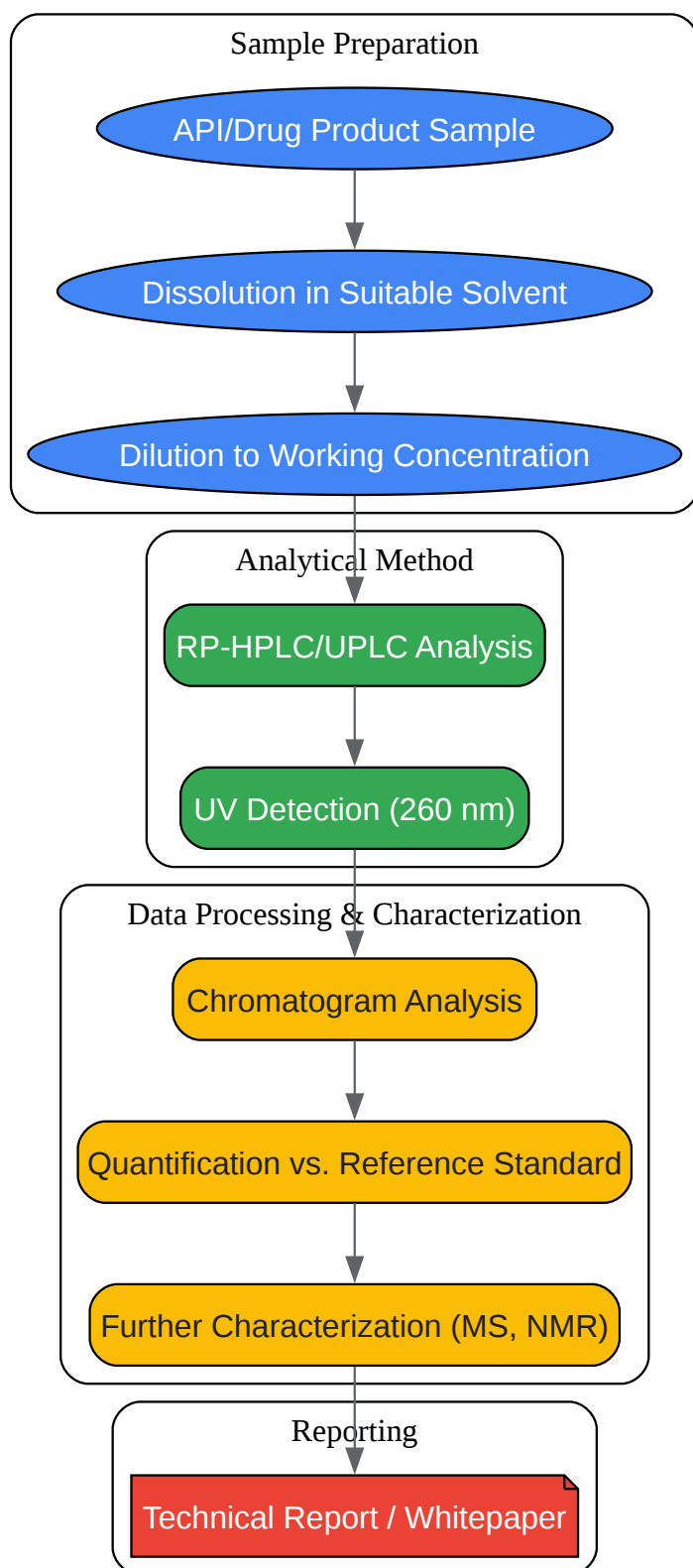
3. Method Validation (as per ICH Guidelines):

The analytical method should be validated for the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the API and other impurities.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification and quantification of an impurity like **Sofosbuvir impurity N**.



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